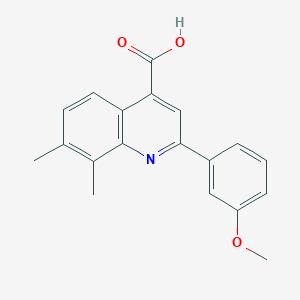

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Vue d'ensemble

Description

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions .

Another method involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . Additionally, the Suzuki–Miyaura coupling reaction, which employs organoboron reagents and palladium catalysts, can be used to introduce the methoxyphenyl group into the quinoline framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency of the synthesis process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered in industrial production to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carboxylic acid group can produce an alcohol or aldehyde.

Applications De Recherche Scientifique

Chemical Properties and Structure

MDQCA has the molecular formula and a molecular weight of 307.35 g/mol. Its structure features a quinoline core, which is known for its biological activity, making it a candidate for various research applications.

Medicinal Chemistry

MDQCA has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. MDQCA has shown promise in preclinical studies as an anticancer agent, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have indicated that quinoline derivatives exhibit antibacterial and antifungal properties, which could be applicable in developing new antimicrobial agents.

- Neuroprotective Effects : Some derivatives of quinoline have been linked to neuroprotective effects. MDQCA could be investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Biochemical Applications

In biochemistry, MDQCA serves as a valuable tool in various assays and research methodologies:

- Proteomics Research : MDQCA is utilized in proteomics for studying protein interactions and functions. Its ability to bind specific proteins allows researchers to explore cellular mechanisms at a molecular level.

- Fluorescent Probes : The compound can be modified to serve as a fluorescent probe in biological imaging techniques. Its structural properties enable it to be used in tracking biological processes in live cells.

Material Sciences

The unique properties of MDQCA also make it suitable for applications in material sciences:

- Polymer Chemistry : MDQCA can be incorporated into polymer matrices to enhance the mechanical and thermal properties of materials. Its incorporation can lead to the development of advanced materials with specific functionalities.

- Nanotechnology : Research is ongoing into the use of MDQCA in nanomaterials, particularly in creating nanoscale devices or sensors due to its electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including MDQCA. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that MDQCA could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) explored the antimicrobial efficacy of MDQCA against several bacterial strains. The study found that MDQCA exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of quinoline derivatives highlighted MDQCA's ability to reduce oxidative stress markers in neuronal cell cultures. This study suggests that MDQCA may have therapeutic potential for neurodegenerative diseases such as Alzheimer's.

Mécanisme D'action

The mechanism of action of 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.

2-Methylquinoline: A simple derivative of quinoline with a methyl group at the 2-position.

3-Methoxyquinoline: A derivative with a methoxy group at the 3-position, similar to the methoxyphenyl group in the target compound.

Uniqueness

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of both the methoxyphenyl group and the carboxylic acid functional groupThe combination of these functional groups in the quinoline framework enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .

Activité Biologique

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family, characterized by its unique structural features, including a methoxyphenyl group and dimethyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C19H17NO3

- Molecular Weight : Approximately 307.35 g/mol

- Structure : The compound features a quinoline core with a methoxy group at the 2-position and dimethyl groups at the 7 and 8 positions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Receptor Binding : Preliminary studies indicate binding affinity to various receptors, which could modulate disease pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cell lines.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Notable Activities |

|---|---|---|---|

| 2-Aminoquinoline | C9H10N2 | Amino group at the 2-position | Antibacterial properties |

| 7-Methylquinoline | C10H9N | Methyl group at the 7-position | Anticancer activity |

| 6-Chloroquinoline | C9H6ClN | Chlorine substitution on quinoline | Antimalarial effects |

The unique combination of methoxy and dimethyl substitutions in this compound enhances its biological activity compared to simpler derivatives .

Case Studies and Research Findings

Recent studies have focused on understanding the pharmacological profile of this compound:

- Anticancer Studies : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, highlighting its potential as a therapeutic agent against specific cancer types.

- Antimicrobial Efficacy : In vitro assays showed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential role as an alternative antimicrobial agent .

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- In Vivo Studies : Conducting animal studies to validate the efficacy and safety profile.

- Structural Modifications : Investigating derivatives of this compound to enhance its biological activity and reduce potential side effects.

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-7-8-15-16(19(21)22)10-17(20-18(15)12(11)2)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNSSCMRFRROEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190773 | |

| Record name | 2-(3-Methoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-75-8 | |

| Record name | 2-(3-Methoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.